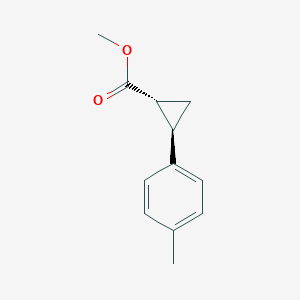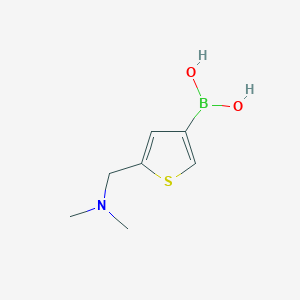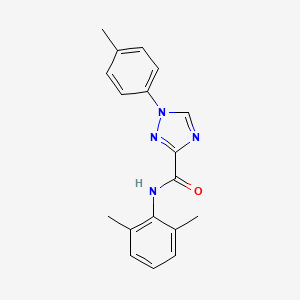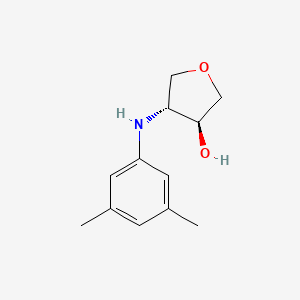
15-(2-Iodoethyl)nonacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-(2-Iodoethyl)nonacosane is a chemical compound with the molecular formula C31H63I and a molecular weight of 562.74 g/mol It is characterized by the presence of a long hydrocarbon chain with an iodoethyl group attached at the 15th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-(2-Iodoethyl)nonacosane typically involves the alkylation of a suitable precursor with an iodoethyl group. One common method involves the reaction of a nonacosane derivative with 2-iodoethanol under specific conditions. For instance, a suspension of potassium carbonate (995 mg, 7.2 mmol) in dimethylformamide (60 ml) is combined with a precursor compound (600 mg, 1.44 mmol) and this compound (2.04 g, 3.6 mmol). The mixture is stirred at 110°C for 36 hours before filtration and concentration under reduced pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 15-(2-Iodoethyl)nonacosane can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the hydrocarbon chain.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azidoethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
15-(2-Iodoethyl)nonacosane has several applications in scientific research, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of long-chain hydrocarbons with biological membranes.
Wirkmechanismus
The mechanism of action of 15-(2-Iodoethyl)nonacosane involves its interaction with molecular targets through its long hydrocarbon chain and iodoethyl group. The compound can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it useful in studying membrane dynamics and developing drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
15-(2-Bromoethyl)nonacosane: Similar structure but with a bromoethyl group instead of an iodoethyl group.
15-(2-Chloroethyl)nonacosane: Contains a chloroethyl group, offering different reactivity and properties.
15-(2-Fluoroethyl)nonacosane: Features a fluoroethyl group, which can significantly alter its chemical behavior.
Uniqueness: 15-(2-Iodoethyl)nonacosane is unique due to the presence of the iodoethyl group, which provides distinct reactivity compared to its bromo, chloro, and fluoro counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical properties and interactions .
Eigenschaften
Molekularformel |
C31H63I |
|---|---|
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
15-(2-iodoethyl)nonacosane |
InChI |
InChI=1S/C31H63I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(29-30-32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3 |
InChI-Schlüssel |
ACLZJTLZOLHZMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)


![6-Benzyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362098.png)

![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13362117.png)


![ethyl 4-(3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13362158.png)
![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)

![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)
![4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)

